2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which in turn is substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable pyrimidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can modify the piperazine ring.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the case of nucleoside transporters, it acts as an irreversible and non-competitive inhibitor, reducing the uptake of nucleosides .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but lacks the fluorine atom, which may affect its pharmacological properties.
4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another fluorophenyl-piperazine derivative with different substituents on the pyrimidine ring.
Uniqueness
The presence of the fluorine atom in 2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-2-4-13(5-3-12)18-8-10-19(11-9-18)14-16-6-1-7-17-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFMBQJFPQWXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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